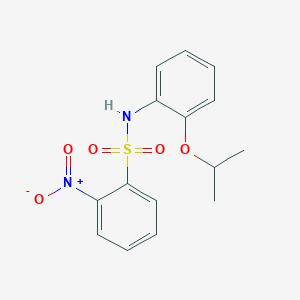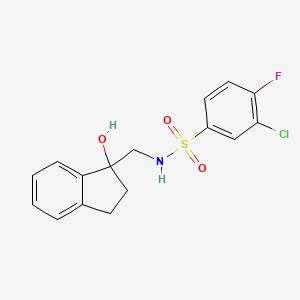![molecular formula C16H23N3O2S B2788418 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea CAS No. 2034300-93-9](/img/structure/B2788418.png)
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is also known as Bexarotene and is a member of the retinoid family. Bexarotene is a synthetic compound that is used in the treatment of cancer and other diseases.
作用機序
Bexarotene works by activating retinoid X receptors (RXRs). RXRs are nuclear receptors that play a key role in regulating gene expression. When Bexarotene binds to RXRs, it activates a cascade of events that lead to changes in gene expression. These changes can result in anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
Bexarotene has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate immune function. Bexarotene has also been shown to reduce amyloid beta levels in the brain, which is a hallmark of Alzheimer's disease.
実験室実験の利点と制限
One advantage of Bexarotene is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the role of RXRs in disease. However, Bexarotene has some limitations for lab experiments. It is a synthetic compound that may not accurately represent the effects of natural retinoids. Additionally, Bexarotene has some off-target effects that may complicate its use in lab experiments.
将来の方向性
There are several future directions for research on Bexarotene. One area of interest is the use of Bexarotene in combination with other drugs for the treatment of cancer. Another area of interest is the use of Bexarotene in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, there is ongoing research on the development of new retinoid compounds with improved efficacy and fewer side effects.
Conclusion:
In conclusion, Bexarotene is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It has been extensively studied for its use in the treatment of cancer and Alzheimer's disease. Bexarotene works by activating retinoid X receptors and has several biochemical and physiological effects. While Bexarotene has some limitations for lab experiments, it remains a useful tool for studying the role of RXRs in disease. There are several future directions for research on Bexarotene, including the use of Bexarotene in combination with other drugs and the development of new retinoid compounds.
合成法
The synthesis of Bexarotene involves several steps. The first step is the synthesis of the intermediate compound 3-(2-methoxyethyl)-1,2-dimethyl-4-nitrobenzene. This intermediate is then reacted with benzo[b]thiophene-3-carboxylic acid to form the product 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea. The synthesis of Bexarotene is a complex process that requires skilled chemists and specialized equipment.
科学的研究の応用
Bexarotene has been extensively studied for its potential therapeutic benefits. It has been shown to have anti-cancer properties and is used in the treatment of cutaneous T-cell lymphoma (CTCL). Bexarotene has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that Bexarotene can reduce amyloid beta levels in the brain, which is a hallmark of Alzheimer's disease.
特性
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-19(2)14(10-18-16(20)17-8-9-21-3)13-11-22-15-7-5-4-6-12(13)15/h4-7,11,14H,8-10H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVLNPOFMFQGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCCOC)C1=CSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2788337.png)

![[2-(Cyclohex-1-en-1-yl)ethyl][(thiophen-2-yl)methyl]amine](/img/structure/B2788339.png)
![4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2788340.png)
![Ethyl 2-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2788341.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B2788342.png)
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2788345.png)
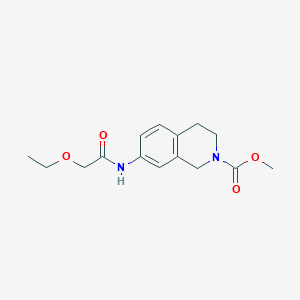
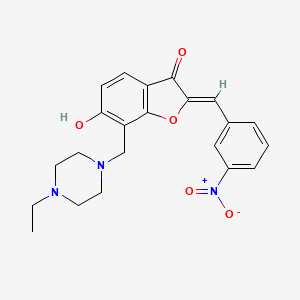
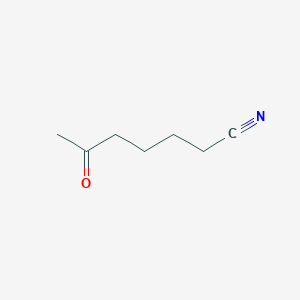
![1-Cyclopentyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2788351.png)
![N-benzyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2788353.png)
